molecular formula C8H6O4S B15096496 7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid

7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid

Cat. No.: B15096496
M. Wt: 198.20 g/mol
InChI Key: KPWWDHQRDONLOD-UHFFFAOYSA-N
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Description

7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid is a heterocyclic compound that belongs to the class of thienopyrans This compound is characterized by a fused ring system containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of a thiophene derivative with a suitable aldehyde, followed by cyclization and oxidation steps. For instance, the reaction of 2-chloro-1-methylpyridinium iodide with a thiophene derivative in the presence of triethylamine and 4-dimethylaminopyridine in dichloromethane, followed by heating and subsequent purification, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the ring system are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. Specific pathways and targets depend on the context of its application, such as inhibiting enzyme activity in a biochemical assay .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinct electronic and steric properties, making it valuable for various chemical and biological applications.

Properties

Molecular Formula

C8H6O4S

Molecular Weight

198.20 g/mol

IUPAC Name

7-oxo-4,5-dihydrothieno[2,3-c]pyran-5-carboxylic acid

InChI

InChI=1S/C8H6O4S/c9-7(10)5-3-4-1-2-13-6(4)8(11)12-5/h1-2,5H,3H2,(H,9,10)

InChI Key

KPWWDHQRDONLOD-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=CS2)C(=O)O

Origin of Product

United States

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